

An In-depth Technical Guide to Peroxydiphosphoric Acid

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Compound of Interest

Compound Name: Peroxydiphosphoric acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **peroxydiphosphoric acid**, focusing on its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its interactions with biological systems.

Chemical Identifiers and Nomenclature

Peroxydiphosphoric acid is an inorganic phosphorus oxoacid. Accurate identification is critical for research and regulatory purposes. The following tables summarize its primary identifiers and computed descriptors.

Table 1: Core Identifiers for **Peroxydiphosphoric Acid**

Identifier Type	Value
CAS Number	13825-81-5[1]
Molecular Formula	H ₄ P ₂ O ₈ [1][2]
IUPAC Name	phosphonooxy dihydrogen phosphate[1]
PubChem CID	115278[1]
ChEBI ID	CHEBI:29284[1]

Table 2: Computed Molecular Descriptors

Descriptor	Value
Molecular Weight	193.97 g/mol [2]
SMILES	<chem>OP(=O)(O)OOP(=O)(O)O</chem>
InChI	InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5)
InChIKey	NUGJFLYPGQISPX-UHFFFAOYSA-N
Synonyms	Peroxodiphosphoric acid, H4P2O8, mu-peroxido-bis(dihydroxidooxidophosphorus)[1]

Physicochemical and Chemical Properties

Due to its inherent instability, comprehensive physical data for pure **peroxydiphosphoric acid** is limited.[2] It is typically handled in aqueous solutions. Its most notable characteristic is its role as a potent, yet controlled, oxidizing agent.

Table 3: Known Physicochemical and Acid Dissociation Constants

Property	Value	Notes
Physical State	Colorless compound in pure form[2]	Typically prepared and used in situ
Solubility	Water-soluble[2]	
pKa ₁	≈ -0.3[3]	A very strong first acidic dissociation
pKa ₂	≈ 0.5[3]	A strong second acidic dissociation
pKa ₃	5.2[3]	A moderately acidic third dissociation
pKa ₄	7.6[3]	A weakly acidic fourth dissociation

In aqueous solution, **peroxydiphosphoric acid** is a tetraprotic acid.[3] Upon heating, it undergoes hydrolysis, disproportionating into peroxymonophosphoric acid and phosphoric acid. [3] Its structure features two tetrahedral phosphorus centers connected by a peroxide (-O-O-) bridge, which is the source of its oxidative potential.[2]

Experimental Protocols and Synthesis

Peroxydiphosphoric acid is not commercially available and must be prepared as needed.[3] Historically, it was first synthesized in 1910 by Julius Schmidlin and Paul Massini by reacting diphosphoric acid with highly concentrated hydrogen peroxide, though this method resulted in poor yields.[2] Other methods include the reaction of phosphoric acid with fluorine gas.[3]

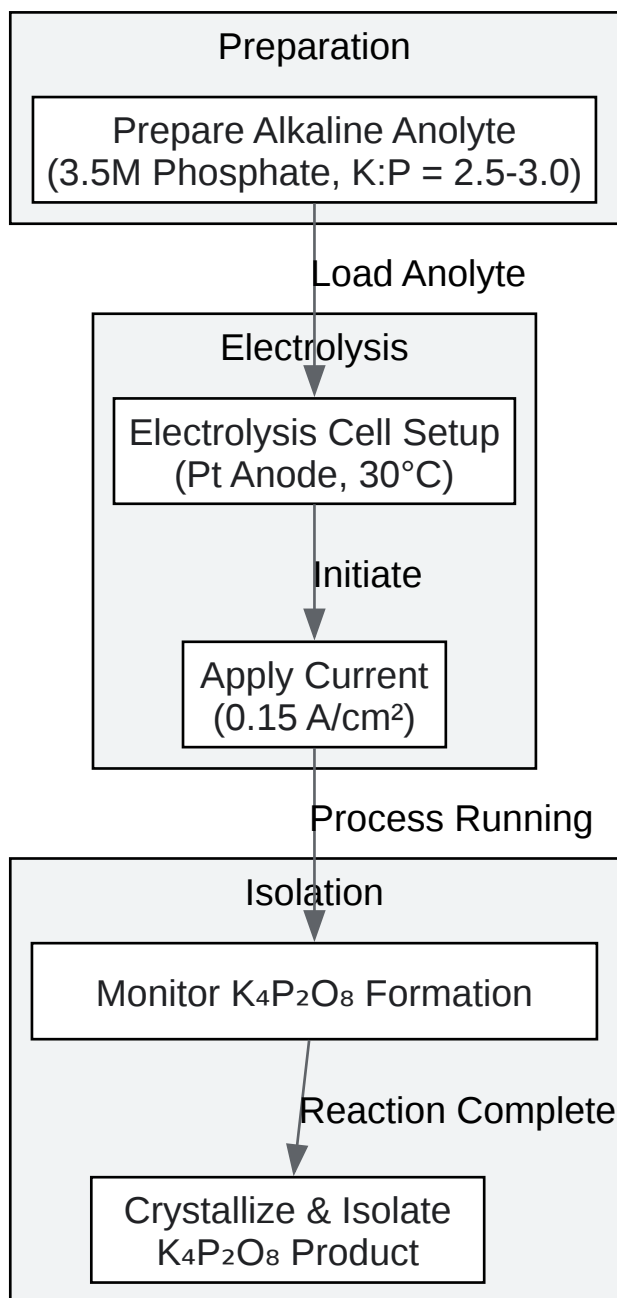
A more practical and common approach for laboratory use involves the synthesis of a stable salt, such as potassium peroxodiphosphate ($K_4P_2O_8$), which is commercially available, followed by acidification to generate the acid in solution.

This method is adapted from industrial processes and provides a pathway to the stable potassium salt. The process involves the anodic oxidation of a potassium phosphate solution.

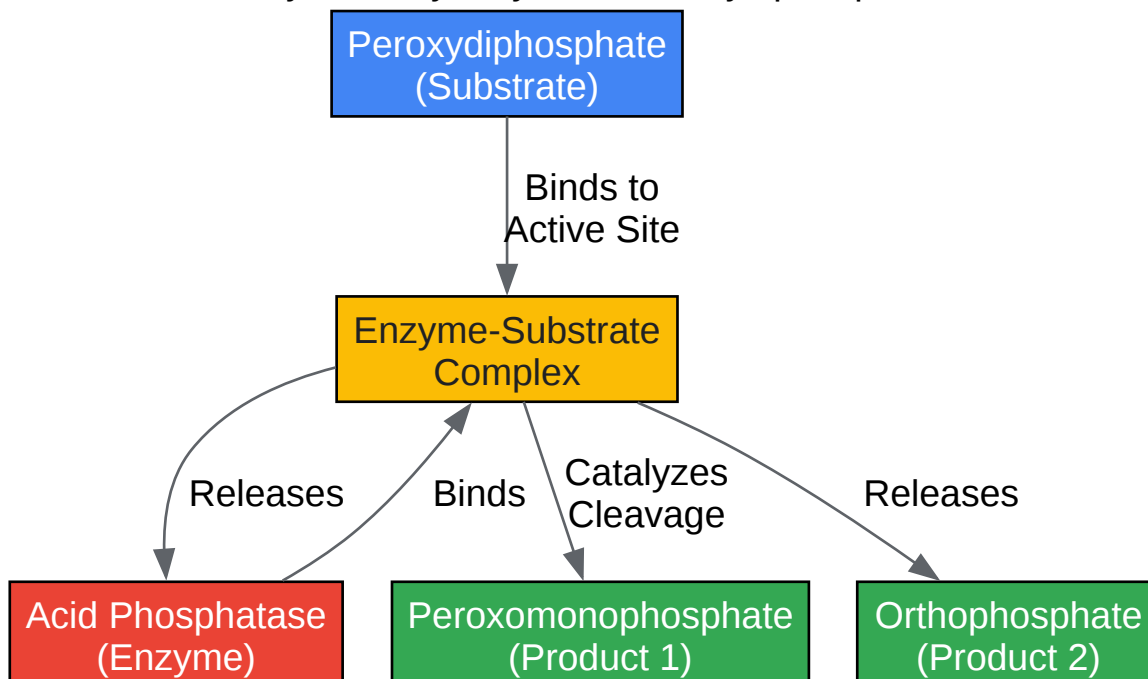
Methodology:

- **Anolyte Preparation:** Prepare an aqueous anolyte solution containing approximately 3.5 M phosphate ions with a potassium-to-phosphorus (K:P) molar ratio of between 2.5:1 and 3.0:1. The pH should be maintained in the alkaline range (e.g., pH 12-13).
- **Electrolysis Cell Setup:** Utilize an electrolysis cell equipped with a platinum anode and a suitable cathode (e.g., stainless steel), separated by a diaphragm. The cell should be cooled to maintain a temperature of approximately 30°C.
- **Electrolysis:** Apply a direct current to the cell, maintaining an anode current density of around 0.15 A/cm².
- **Monitoring and Termination:** The electrolysis is carried out for several hours. The concentration of the resulting potassium peroxodiphosphate (K₄P₂O₈) can be monitored over time.
- **Product Isolation:** Upon completion, the K₄P₂O₈ product can be crystallized from the anolyte solution by cooling or addition of a suitable solvent.

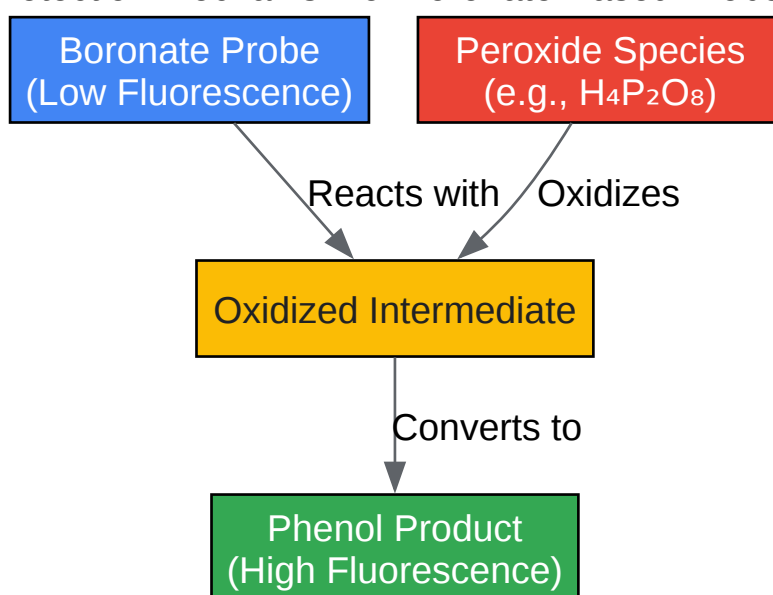
Workflow for Electrolytic Synthesis of Potassium Peroxodiphosphate



Enzymatic Hydrolysis of Peroxydiphosphate



Detection Mechanism of Boronate-Based Probes



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References

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